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Executive Summary

Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4, is a critical
inhibitory receptor predominantly expressed on myeloid cells, including monocytes,
macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs). Its
engagement by various ligands, most notably classical and non-classical Major
Histocompatibility Complex (MHC) class | molecules such as HLA-G, as well as Angiopoietin-
like proteins (ANGPTLS), triggers a potent immunosuppressive signaling cascade. This
pathway is centrally mediated by the recruitment of the protein tyrosine phosphatases SHP-1
and SHP-2. In the tumor microenvironment (TME), the LILRB2 signaling axis is frequently
exploited by cancer cells to evade immune destruction. LILRB2 activation on tumor-associated
macrophages (TAMs) promotes their polarization towards an anti-inflammatory, pro-tumoral M2
phenotype, characterized by reduced phagocytic capacity and the secretion of
Immunosuppressive cytokines. This comprehensive guide delves into the molecular
mechanisms of LILRB2-mediated immune suppression, presents quantitative data on its
functional consequences, provides detailed experimental protocols for its investigation, and
visualizes the key signaling and experimental workflows.

LILRB2: A Key Myeloid Immune Checkpoint

LILRB2 is a type | transmembrane glycoprotein belonging to the leukocyte immunoglobulin-like
receptor (LILR) family.[1] Its extracellular region consists of four Ig-like domains, while its

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b12393545?utm_src=pdf-interest
https://www.criver.com/products-services/discovery-services/pharmacology-studies/inflammation-autoimmune-studies/immunology/fibrosis-assays/m1-macrophage-polarization-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

intracellular domain contains three immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2]
Upon ligand binding, these ITIMs become phosphorylated, creating docking sites for the SH2
domains of SHP-1 and SHP-2.[3][4] This recruitment is a pivotal event in initiating the
downstream signaling that culminates in the suppression of myeloid cell activation.[4][5]

Ligands of LILRB2

LILRB2 interacts with a range of ligands, leading to the initiation of its inhibitory signaling.

e MHC Class | Molecules: LILRB2 binds to both classical (e.g., HLA-A, HLA-B, HLA-C) and
non-classical (e.g., HLA-G) MHC class | molecules.[6][7] The interaction with HLA-G, which
is often upregulated on tumor cells, is particularly significant in the context of cancer
immunology.[6][7]

» Angiopoietin-like Proteins (ANGPTLS): Several members of the ANGPTL family, including
ANGPTL2 and ANGPTL5, have been identified as LILRBZ2 ligands.[8] This interaction has
been implicated in promoting the propagation of cancer cells.[6]

Quantitative Data on LILRB2 Function

The functional consequences of LILRB2 engagement and blockade have been quantified in
numerous studies. The following tables summarize key data points.

ble 1: Ligand Bindi inities of

Binding Affinity

Ligand LILRB2 Domain Reference
(Kd)

HLA-G1 D1D2 5.62 uM [9]

HLA-A*0201 D1D2 9.74 uM [9]

HLA-G (monomer) Not Specified 15 uM [10]

HLA-G (dimer) Not Specified 0.75 uM [10]
Significantly greater

ANGPTL2 Full-length [3]
than HLA-G
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Table 2: Effects of LILRB2 Blockade on Myeloid Cell
Function

Quantitative

Cell Type Treatment Effect Reference
Change
Increased TNF-a
Human ) _ .
Anti-LILRB2 mAb  secretion (LPS- >2-fold increase [4]
Monocytes _
stimulated)
Increased CD86
Human ] ] >1.5-fold
Anti-LILRB2 mAb  expression (LPS- ] [4]
Monocytes ] increase in MFI
stimulated)
Restored CD8+
M2c ) T-cell Significant
Anti-LILRB2 mAb ) o ] [11]
Macrophages proliferation in increase
co-culture
Enhanced IFN-y
M2c _ secretion in co- Significant
Anti-LILRB2 mAb . _ [11]
Macrophages culture with T- increase
cells
Increased TNF-a
) secretion Significant
MO Macrophages  Anti-LILRB2 mAb ) [11]
(CD40L- increase
stimulated)
) Anti-LILRB2 mAb  Enhanced TNF- o
Mtb-infected Significant
+ SHP1/2 a, IL-6, IL-13 _ [12]
MDSCs o ] increase
inhibitors secretion
) Anti-LILRB2 mAb o
Mtb-infected Reduced IL-10 Significant
+ SHP1/2 ] [12]
MDSCs o secretion decrease
inhibitors

Table 3: In Vivo Efficacy of LILRB2 Blockade
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Tumor Model Treatment Outcome Reference
SK-MEL-5 in Significant tumor
humanized NSG- Anti-LILRB2 mAb growth inhibition and [11]
SGM3 mice regression
Lewis Lung ) o
) Anti-LILRB2 mAb + Significantly reduced
Carcinoma (LILRB2- ) ) ) [4][13]
Anti-PD-L1 mAb tumor size and weight

transgenic mice)

Signaling Pathways of LILRB2

The binding of ligands to LILRBZ initiates a signaling cascade that ultimately suppresses
myeloid cell activation and promotes a pro-tumoral phenotype.

LILRB2 Signhaling Cascade
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Caption: LILRB2 signaling pathway leading to immune suppression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role
of LILRB2 in myeloid cell-mediated immune suppression.

In Vitro Macrophage Polarization Assay
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This protocol describes the differentiation of human peripheral blood mononuclear cells
(PBMCs) into monocytes and their subsequent polarization into M1 or M2 macrophages, which
can be used to assess the effect of LILRB2 modulators.

Materials:

Ficoll-Paque PLUS

e RosetteSep™ Human Monocyte Enrichment Cocktail

e RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
e Recombinant Human M-CSF (for MO macrophage generation)

e Recombinant Human GM-CSF (for M1 polarization)

e LPS (from E. coli O111:B4)

e Recombinant Human IL-4 (for M2 polarization)

e Recombinant Human IL-10 (for M2c polarization)

e Anti-LILRB2 antibody and isotype control

o 6-well tissue culture plates

o Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-CD163, anti-CD206)
Procedure:

e Monocyte Isolation:

o Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient
centrifugation.

o Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktall
according to the manufacturer's instructions.

e Macrophage Differentiation (MO):
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o Plate the enriched monocytes in 6-well plates at a density of 1 x 1076 cells/mL in RPMI-
1640 complete medium.

o Add 50 ng/mL of M-CSF to differentiate the monocytes into MO macrophages.

o Incubate for 6-7 days, replacing the medium with fresh M-CSF-containing medium every
2-3 days.

o Macrophage Polarization:

o After differentiation, wash the cells and replace the medium.

o

For M1 polarization, add 100 ng/mL GM-CSF and 100 ng/mL LPS.

[¢]

For M2a polarization, add 20 ng/mL IL-4.

o

For M2c polarization, add 20 ng/mL IL-10.

[e]

In test wells, add the anti-LILRB2 antibody or isotype control at the desired concentration.

Incubate for 24-48 hours.

o

e Analysis:

o Flow Cytometry: Harvest the cells and stain with antibodies against M1 markers (CD80,
CD86) and M2 markers (CD163, CD206) to assess the polarization state.

o Cytokine Analysis: Collect the culture supernatants and measure the concentration of
cytokines such as TNF-q, IL-6 (M1) and IL-10 (M2) using ELISA or a multiplex bead array.
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Caption: Workflow for in vitro macrophage polarization assay.

T-Cell Co-culture with LILRB2-Manipulated Myeloid Cells

This protocol assesses the ability of LILRB2-modulated myeloid cells to suppress or enhance
T-cell activation and proliferation.

Materials:

LILRB2-manipulated macrophages or DCs (prepared as in 4.1 or by other methods)

Allogeneic or autologous CD3+ T-cells, isolated from PBMCs

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye

RPMI-1640 complete medium

96-well U-bottom plates

Procedure:

e T-Cell Preparation:
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o Isolate CD3+ T-cells from PBMCs using magnetic bead separation.

o Label the T-cells with CFSE according to the manufacturer's protocol.

e Co-culture Setup:

o Plate the LILRB2-manipulated myeloid cells (e.g., macrophages treated with anti-LILRB2
or isotype control) in a 96-well U-bottom plate.

o Add the CFSE-labeled T-cells to the wells at a specific myeloid cell:T-cell ratio (e.g., 1:2,
1:5).

o Stimulate the co-culture with soluble or plate-bound anti-CD3 (e.g., 1 pg/mL) and anti-
CD28 (e.g., 1 pg/mL) antibodies.

o Incubate for 3-5 days.
e Analysis:

o T-Cell Proliferation: Harvest the cells and analyze T-cell proliferation by flow cytometry,
measuring the dilution of the CFSE signal in the CD3+ population.

o Cytokine Production: Collect the supernatants and measure T-cell-derived cytokines such
as IFN-y and IL-2 by ELISA or multiplex assay.

Humanized Mouse Tumor Model for In Vivo LILRB2
Blockade Studies

This protocol outlines the general steps for establishing a humanized mouse model to evaluate
the in vivo efficacy of anti-LILRB2 therapies.

Materials:
¢ Immunodeficient mice (e.g., NSG, NOG)
e Human CD34+ hematopoietic stem cells (HSCs) or PBMCs

e Human tumor cell line (e.g., A549, SK-MEL-5)
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Anti-LILRB2 antibody and isotype control

Anti-PD-1/PD-L1 antibody (for combination therapy studies)

Matrigel

Calipers for tumor measurement

Procedure:

e Generation of Humanized Mice:

o Sublethally irradiate the immunodeficient mice.

o Inject human CD34+ HSCs intravenously or intrahepatically into neonatal mice, or inject
adult mice with human PBMCs.

o Allow several weeks for human immune system engraftment, which should be monitored
by flow cytometry of peripheral blood for human immune cell markers (e.g., hCDA45).

e Tumor Implantation:

o Subcutaneously inject the human tumor cell line, often mixed with Matrigel, into the flank
of the humanized mice.

e Therapeutic Intervention:
o Once tumors reach a palpable size, randomize the mice into treatment groups.

o Administer the anti-LILRB2 antibody, isotype control, and/or other therapies (e.g., anti-PD-
1) via intraperitoneal or intravenous injection at a predetermined dose and schedule.

e Monitoring and Analysis:
o Measure tumor volume regularly using calipers.
o Monitor the health and weight of the mice.

o At the end of the study, euthanize the mice and harvest tumors and spleens.
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o Analyze the tumor-infiltrating immune cells by flow cytometry to assess changes in
myeloid and lymphoid populations.

o Perform immunohistochemistry on tumor sections to visualize immune cell infiltration and
protein expression.
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Therapeutic Intervention
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Caption: Workflow for a humanized mouse tumor model.

Conclusion
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LILRB2 has emerged as a pivotal immune checkpoint on myeloid cells, playing a central role in
orchestrating an immunosuppressive tumor microenvironment. Its ability to drive the
polarization of macrophages towards a pro-tumoral M2 phenotype and to suppress the anti-
tumor functions of other myeloid cells makes it a highly attractive target for cancer
immunotherapy. The development of antagonistic antibodies against LILRB2 has shown
significant promise in preclinical models, both as a monotherapy and in combination with other
immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid
foundation for researchers and drug development professionals to further explore the biology of
LILRB2 and to advance the development of novel therapeutics targeting this critical immune
regulatory pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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